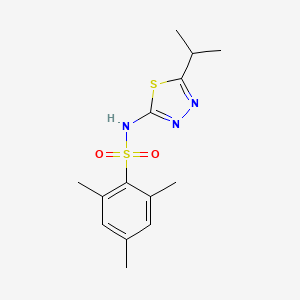
4,7-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione, commonly known as DCID, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCID is a derivative of isoindole-1,3-dione and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
DCID has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, DCID has been studied for its anticancer, anti-inflammatory, and antiviral properties. In material science, DCID has been used as a building block for the synthesis of various polymers and organic semiconductors. In organic chemistry, DCID has been used as a reactant for the synthesis of various heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of DCID is not fully understood, but studies have shown that it inhibits the activity of various enzymes, including topoisomerase II and cyclooxygenase-2 (COX-2). Topoisomerase II is an enzyme that plays a crucial role in DNA replication, while COX-2 is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DCID has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of COX-2 activity. DCID has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCID has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, DCID has limitations, including its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of DCID, including the development of more efficient and selective synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the study of its interactions with other enzymes and biomolecules. Additionally, the development of more water-soluble derivatives of DCID could enhance its bioavailability and enable its use in in vivo studies.
Conclusion:
In conclusion, DCID is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DCID has the potential to be a valuable tool in scientific research and could lead to the development of new therapeutic agents and materials.
Métodos De Síntesis
DCID can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with phthalic anhydride in the presence of a catalyst. The resulting product is then chlorinated using thionyl chloride to obtain DCID. Another method involves the reaction of 2-hydroxybenzaldehyde with phthalic acid in the presence of a dehydrating agent, followed by chlorination using phosphorus oxychloride.
Propiedades
IUPAC Name |
4,7-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-7-5-6-8(16)12-11(7)13(19)17(14(12)20)9-3-1-2-4-10(9)18/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNBUOLLCKVGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)
![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)





![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)
